molecular formula C13H20O B7938496 3-(3-Ethylphenyl)-3-pentanol

3-(3-Ethylphenyl)-3-pentanol

Cat. No.: B7938496
M. Wt: 192.30 g/mol
InChI Key: GPAZWXNNZLYMFF-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)-3-pentanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with an ethyl group at the third position and a pentanol chain attached to the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-ethylbenzyl chloride reacts with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-ethylphenyl)-3-pentanone or 3-(3-ethylphenyl)pentanoic acid.

    Reduction: Formation of 3-(3-ethylphenyl)pentane.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Ethylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)-3-pentanol
  • 3-(3-Propylphenyl)-3-pentanol
  • 3-(3-Isopropylphenyl)-3-pentanol

Uniqueness

3-(3-Ethylphenyl)-3-pentanol is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and industrial applications.

Properties

IUPAC Name

3-(3-ethylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-11-8-7-9-12(10-11)13(14,5-2)6-3/h7-10,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAZWXNNZLYMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(CC)(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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